7/'-methoxy NABUTIE
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Overview
Description
Scientific Research Applications
7’-Methoxy NABUTIE is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
7/'-methoxy NABUTIE is categorized as a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .
Mode of Action
The binding of these receptors can lead to a wide range of effects such as euphoria, altered perception, and increased appetite .
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a crucial role in the regulation of several physiological and cognitive processes including fertility, pregnancy, pre- and postnatal development, various activity of the immune system, appetite, pain sensation, mood, and memory .
Pharmacokinetics
Some synthetic cannabinoids may have a long half-life due to their high lipid solubility, leading to a prolonged duration of action and detection in the body .
Result of Action
Synthetic cannabinoids can have a wide range of effects at the cellular level, including changes in cell function, gene expression, and neurotransmitter release .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7/‘-methoxy NABUTIE. Factors such as temperature, pH, and exposure to light could potentially affect its stability and potency. Specific studies on the environmental stability of 7/’-methoxy nabutie are currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-methoxy NABUTIE involves several steps, starting with the preparation of the indole and naphthalene moieties. The indole ring is typically synthesized through cyclization reactions involving aniline derivatives. The naphthalene moiety is introduced through Friedel-Crafts acylation reactions. The final step involves coupling the indole and naphthalene units under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of 7’-methoxy NABUTIE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: 7’-Methoxy NABUTIE undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Comparison with Similar Compounds
7’-Methoxy NABUTIE is unique among synthetic cannabinoids due to its specific chemical structure and binding affinity for cannabinoid receptors. Similar compounds include:
JWH-018: Another synthetic cannabinoid with a different chemical structure but similar effects.
AM-2201: Known for its high potency and strong binding affinity for CB1 receptors.
HU-210: A synthetic cannabinoid with a longer duration of action compared to 7’-methoxy NABUTIE.
Properties
IUPAC Name |
1-(1-butyl-7-methoxyindol-3-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-15-26-17-22(21-13-8-14-24(28-2)25(21)26)23(27)16-19-11-7-10-18-9-5-6-12-20(18)19/h5-14,17H,3-4,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKYOIGTEGFYSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C(=CC=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345217 |
Source
|
Record name | 7'-Methoxy NABUTIE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438278-55-7 |
Source
|
Record name | 7'-Methoxy NABUTIE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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